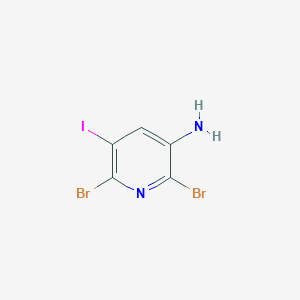

2,6-Dibromo-5-iodopyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-5-iodopyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2IN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNKEVINPOWRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 5 Iodopyridin 3 Amine and Analogues

Retrosynthetic Analysis and Precursor Selection for 2,6-Dibromo-5-iodopyridin-3-amine Synthesis

A retrosynthetic analysis of the target molecule, this compound, suggests a strategy based on sequential electrophilic halogenation. The carbon-halogen bonds are disconnected to reveal a simpler, unhalogenated pyridine (B92270) core. The most logical starting material is an aminopyridine, where the amino group acts as a powerful activating and directing group, facilitating the stepwise introduction of bromine and iodine atoms.

Aminopyridine Derivatives as Starting Materials

3-Aminopyridine (B143674) is the most strategic precursor for the synthesis of this compound. The amino group at the 3-position is a strong activating group for electrophilic aromatic substitution. In the context of the pyridine ring, which is inherently electron-deficient, such activation is crucial for achieving halogenation under manageable conditions. The amino group directs incoming electrophiles primarily to the ortho (2- and 4-) and para (6-) positions. This directing effect is fundamental to the regioselective construction of the target molecule. 3-Aminopyridine is commercially available and can be synthesized via methods such as the Hofmann rearrangement of nicotinamide. orgsyn.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Aminopyridine | 462-08-8 | C₅H₆N₂ | 94.12 |

| Nicotinamide | 98-92-0 | C₆H₆N₂O | 122.12 |

Strategic Positioning of Halogen Atoms in Precursors

The synthesis plan involves a sequential halogenation strategy. The first step is the dibromination of 3-aminopyridine to yield the key intermediate, 3-amino-2,6-dibromopyridine (B189410). The ortho,para-directing nature of the C-3 amino group preferentially guides the two bromine atoms to the C-2 and C-6 positions. This intermediate is a known compound, validating this strategic choice. pipzine-chem.comtcichemicals.comjrmedichem.com

The final step in the sequence is the iodination of 3-amino-2,6-dibromopyridine. At this stage, the remaining unsubstituted positions are C-4 and C-5. The regiochemical outcome of the iodination is determined by the combined directing effects of the amino group and the two bromine atoms. The strongly activating amino group, coupled with the meta-directing influence of the bromine atoms, channels the incoming electrophilic iodine to the C-5 position, thus completing the synthesis of the target molecule.

Direct Halogenation Strategies for Polyhalogenated Pyridines

Direct halogenation remains one of the most efficient methods for synthesizing halogenated pyridines, provided that issues of regioselectivity can be controlled. For activated substrates like aminopyridines, this approach is particularly effective.

Sequential Bromination and Iodination Procedures

A stepwise approach involving bromination followed by iodination is the most effective pathway. This allows for the installation of the bromine atoms under one set of conditions before proceeding to the iodination step, which may require different reagents to achieve the desired outcome.

The dibromination of 3-aminopyridine to form 3-amino-2,6-dibromopyridine can be achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for the bromination of activated aromatic and heterocyclic systems. organic-chemistry.orgwikipedia.org It offers advantages over using elemental bromine, such as easier handling and often higher selectivity. wikipedia.orgmasterorganicchemistry.com

The reaction typically involves treating 3-aminopyridine with approximately two equivalents of NBS in a suitable solvent. The strong ortho,para-directing effect of the amino group ensures high regioselectivity for the 2- and 6-positions. The formation of dibrominated byproducts is a known phenomenon in the bromination of aminopyridines when excess brominating agent is used, which supports the feasibility of this targeted dibromination. ijssst.infoheteroletters.orgorgsyn.org

| Reagent/Product | CAS Number | Molecular Formula | Key Role |

| 3-Aminopyridine | 462-08-8 | C₅H₆N₂ | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | Brominating Agent |

| 3-Amino-2,6-dibromopyridine | 39856-57-0 | C₅H₄Br₂N₂ | Key Intermediate |

The final step is the iodination of the 3-amino-2,6-dibromopyridine intermediate. A robust and effective method for the iodination of activated aromatic rings is the use of an in-situ generated electrophilic iodine species. mdma.ch A common system for this purpose is a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of a strong acid, such as sulfuric acid. ijssst.infomdma.ch

In this process, the iodide and iodate ions react under acidic conditions to form an electrophilic iodine species, which then attacks the electron-rich pyridine ring. The procedure generally involves dissolving the 3-amino-2,6-dibromopyridine intermediate in sulfuric acid, followed by the addition of potassium iodate and potassium iodide, often with heating to drive the reaction to completion. ijssst.infogoogle.com The combined directing effects of the substituents on the ring guide the iodine to the C-5 position, yielding the final product, this compound.

| Reagent/Product | CAS Number | Molecular Formula | Key Role |

| 3-Amino-2,6-dibromopyridine | 39856-57-0 | C₅H₄Br₂N₂ | Starting Material |

| Potassium Iodide (KI) | 7681-11-0 | KI | Iodine Source |

| Potassium Iodate (KIO₃) | 7758-05-6 | KIO₃ | Oxidant |

| This compound | 2379946-29-7 | C₅H₃Br₂IN₂ | Final Product |

Control of Polyhalogenation and Byproduct Management

The direct halogenation of pyridine rings is often complicated by a lack of regioselectivity and the formation of over-halogenated products. nih.govnih.gov The reactivity of the pyridine nucleus, which is electron-deficient, makes electrophilic aromatic substitution challenging, often necessitating harsh reaction conditions that can lead to a mixture of products. nih.gov

Key strategies to control polyhalogenation and manage byproducts include:

Stepwise Halogenation: Introducing halogens one at a time allows for greater control. For instance, starting with a pre-functionalized pyridine, such as an aminopyridine, can direct the regioselectivity of subsequent halogenation steps. The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-aminopyridine (B139424) often involves a bromination step followed by iodination. ijssst.info

Directing Group Effects: The position of existing substituents on the pyridine ring significantly influences the position of incoming halogens. Amino groups, for example, are activating and can direct electrophilic substitution.

Reaction Condition Optimization: Careful control of reaction parameters such as temperature, reaction time, and the choice of halogenating agent is crucial. For example, in the bromination of 2-aminopyridine, the dropping time of the N-bromosuccinimide (NBS) solution can impact the formation of byproducts like 2-amino-3,5-dibromopyridine (B40352). ijssst.info

Byproduct Characterization and Management: Identification of major impurities is essential for optimizing reaction conditions to minimize their formation. In the synthesis of 2-amino-5-bromo-3-iodopyridine, the characterization of 2-amino-3,5-dibromopyridine as a major impurity has led to improved synthetic protocols. ijssst.inforesearchgate.net Furthermore, the feasibility of recycling materials from side reactions has been explored to enhance commercial viability. ijssst.info

One approach to achieve selective halogenation involves the use of designed phosphine (B1218219) reagents. This method allows for the functionalization of pyridines at the 4-position by forming a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. researchgate.netchemrxiv.orgacs.org Computational studies suggest that this carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with phosphine elimination being the rate-determining step. nih.gov

Diazotization-Mediated Iodination from Aminopyridine Precursors

Diazotization of aminopyridines provides a versatile route to introduce iodine at specific positions. This classic transformation involves the conversion of a primary aromatic amine to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with an iodide source.

The diazotization of 2- and 4-aminopyridines in dilute mineral acid leads to the formation of the corresponding diazonium ions. rsc.org These intermediates are typically unstable and readily hydrolyze to the corresponding hydroxy-pyridines. rsc.org However, in the presence of a suitable iodide source, such as potassium iodide or sodium iodide, the diazonium group can be displaced to yield the iodinated pyridine.

For example, 2-bromo-5-iodopyridin-3-amine (B1372190) can be synthesized from 2-amino-3-nitropyridine (B1266227) through a sequence involving diazotization. cymitquimica.com The process entails the use of sodium nitrite (B80452) to form the diazonium salt, which is then reacted with an iodide source. cymitquimica.com

Catalytic Approaches in the Synthesis of Halogenated Pyridinamines

Catalytic methods, particularly those employing palladium and copper, have revolutionized the synthesis of halogenated pyridinamines by offering milder reaction conditions and greater functional group tolerance. acs.orgrsc.org

Palladium-Catalyzed C-X Bond Formation (X = Br, I) in Related Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-halogen bonds. While more commonly used for C-N and C-C bond formation, palladium catalysis can also be applied to the synthesis of aryl halides.

The oxidative addition of a palladium(0) complex to an aryl halide is a key step in many cross-coupling cycles. iupac.org This process can be leveraged to introduce bromine or iodine into a pyridine ring. For instance, the reaction of a pyridine derivative with a suitable bromine or iodine source in the presence of a palladium catalyst can lead to the formation of the corresponding brominated or iodinated pyridine. The choice of ligand is critical for the success of these transformations, with bulky, electron-rich phosphine ligands often being employed. mit.edu

Palladium-catalyzed reactions have been instrumental in the synthesis of various heterocyclic compounds, including those containing C-Br and C-I bonds. researchgate.net The activation of C-Br bonds by palladium(II) complexes has been studied, leading to the formation of new palladacycles. researchgate.net

Copper-Catalyzed C-N Bond Formation for Pyridinamines

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a well-established method for synthesizing arylamines. researchgate.net This approach is particularly useful for constructing pyridinamines from halogenated pyridines.

Copper(I) and copper(II) catalysts, often in the presence of a suitable ligand, can effectively couple amines with aryl halides. nih.govnih.govemory.edu These reactions are attractive due to the lower cost of copper compared to palladium. mdpi.com

Chemoselectivity in Dihalogenated Pyridines

A significant challenge in the synthesis of substituted pyridines is achieving chemoselectivity when multiple reactive sites are present. In dihalogenated pyridines, the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective functionalization.

For instance, in 2-bromo-5-iodopyridine, the C-I bond is generally more reactive towards nucleophilic substitution than the C-Br bond. This allows for selective amination at the C-5 position under copper catalysis. researchgate.net This selective coupling provides a route to 5-amino-2-bromopyridine derivatives. researchgate.net

The development of highly chemoselective and efficient methods for the amination of polyhalogenated pyridines is an area of active research, with the goal of providing practical access to valuable 2-aminopyridine derivatives. acs.org

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand is paramount in copper-catalyzed C-N bond formation, significantly influencing both the efficiency and selectivity of the reaction. researchgate.netnih.gov Ligands can accelerate the reaction rate, improve yields, and control regioselectivity.

Diamine ligands, in particular, have been shown to be highly effective in copper-catalyzed amination reactions. researchgate.netnih.gov They can prevent the aggregation of the nucleophile on the copper catalyst, leading to milder reaction conditions and a broader substrate scope. researchgate.net The use of diamine ligands has enabled the Goldberg reaction of aryl halides to be performed under milder conditions with weak bases and non-polar solvents. nih.gov

The electronic and steric properties of the ligand play a crucial role. For example, in the copper-catalyzed aerobic oxidative dehydrogenation of primary amines, pyridine-based ligands were found to be optimal, with electron-donating substituents at the 4-position of the pyridine ligand significantly enhancing the reaction yield. nih.gov The flexibility of the copper-ligand complex can also impact reactivity; less flexible bidentate ligands like bipyridine can sometimes lead to lower yields compared to more flexible monodentate ligands. nih.gov

Purification and Isolation Techniques for Polyhalogenated Aminopyridines

Recrystallization for Impurity Removal

Recrystallization is a fundamental technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system. In the synthesis of halogenated aminopyridines, this method is frequently employed to achieve high purity.

For instance, in the synthesis of 2-amino-5-bromo-3-iodopyridine, a key analogue, the intermediate 2-amino-5-bromopyridine (B118841) is purified by recrystallization from 90% ethanol (B145695), yielding a product with 97.0% purity. ijssst.info The final product, 2-amino-5-bromo-3-iodopyridine, is itself recrystallized using 85% alcohol, which effectively removes impurities and results in a product with a purity of 98.5%. ijssst.info The choice of solvent is critical; for example, the impurity 2-amino-3,5-dibromopyridine can be effectively removed from 2-amino-5-bromopyridine by washing with hot petroleum ether. orgsyn.org Other solvent systems, such as acetone (B3395972) and ether-petrol ether, have been used for the crystallization of related compounds like 2-amino-6-iodopyridine. google.com Similarly, crude aminobromopyridines have been purified via recrystallization with petroleum ether. google.com

| Compound | Solvent System | Purity Achieved | Source |

|---|---|---|---|

| 2-Amino-5-bromopyridine | 90% Ethanol | 97.0% | ijssst.info |

| 2-Amino-5-bromo-3-iodopyridine | 85% Alcohol | 98.5% | ijssst.info |

| 2-Amino-6-iodopyridine | Acetone / Ether-Petrol Ether | Analytically Pure | google.com |

| Aminobromopyridine | Petroleum Ether | Not Specified | google.com |

Chromatographic Separation Methods

When recrystallization is insufficient to separate the desired product from impurities, particularly those with similar solubility profiles, chromatographic techniques are employed. Column chromatography is a powerful method for isolating compounds from complex mixtures.

| Compound Separated | Chromatography Type | Stationary Phase | Mobile Phase | Source |

|---|---|---|---|---|

| 2-Amino-3,5-dibromopyridine | Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | ijssst.info |

| 4-Amino-2,6-dichloro-3-nitropyridine | Silica Gel Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether (1:8) | researchgate.net |

| 2-Amino-5-bromo-3-iodopyridine | HPLC (Analytical) | Not Specified | Acetonitrile / Water (60:40) | ijssst.info |

Strategies for Recycling Unreacted Starting Materials

To enhance the economic and environmental sustainability of synthesis, strategies for recycling unreacted starting materials are often implemented, especially in large-scale production.

A clear example is demonstrated in the synthesis of 2-amino-5-bromo-3-iodopyridine. ijssst.info After the desired product is filtered from the reaction mixture, the remaining filtrate contains unreacted 2-amino-5-bromopyridine. This unreacted material can be recovered through liquid-liquid extraction with ethyl acetate. The combined organic layers are then washed and concentrated under a vacuum to yield the starting material as a solid. ijssst.info This recovered material, although of slightly lower purity (91.3%), can be combined with fresh starting material in subsequent batches. ijssst.info Research has verified that using this recycled material results in a nearly identical yield (73.1%) and purity (98.7%) for the final product, confirming the commercial feasibility of this recycling strategy. ijssst.info Another patent describes the synthesis of 2,6-dibromo pyridine where a refluxing reaction is carried out until analysis shows the starting material (2,6-dichloropyridine) is below 0.1%, minimizing the need for recycling. google.com

| Parameter | Initial Reaction | Reaction with Recycled Material | Source |

|---|---|---|---|

| Purity of Recovered Starting Material | - | 91.3% | ijssst.info |

| Final Product Yield | 73.7% | 73.1% | ijssst.info |

| Final Product Purity | 98.5% | 98.7% | ijssst.info |

Reactivity and Derivatization Chemistry of 2,6 Dibromo 5 Iodopyridin 3 Amine

Selective Functionalization of Halogen Atoms

The presence of iodo and bromo substituents on the pyridine (B92270) ring allows for a high degree of selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The inherent differences in the carbon-halogen bond strengths are the key determinant of this selectivity.

Differential Reactivity of Bromine and Iodine Substituents

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of halogens in this step follows the general trend: I > Br > Cl. nih.gov This is attributed to the decreasing bond dissociation energy from C-Cl to C-I, making the carbon-iodine bond the weakest and most susceptible to cleavage.

For 2,6-Dibromo-5-iodopyridin-3-amine, this reactivity difference allows for highly selective reactions at the C-5 position. By carefully controlling reaction conditions, such as temperature and catalyst choice, it is possible to exclusively functionalize the iodo group while leaving the two bromo groups intact for subsequent transformations. nih.gov This stepwise approach is crucial for the programmed synthesis of unsymmetrical, polysubstituted pyridines.

Regioselective Transformations at Positions 2, 5, and 6

The regioselectivity of reactions on the this compound scaffold is dictated by a combination of electronic and steric factors.

Position 5: As established, the C-5 iodo group is the most reactive site for cross-coupling reactions due to the lability of the C-I bond. nih.gov

Positions 2 and 6: After selective functionalization at C-5, the molecule retains two bromide substituents at positions flanking the ring nitrogen. In pyridine systems, the positions alpha to the nitrogen (C-2 and C-6) are electronically deficient and thus activated towards oxidative addition. nih.gov However, the steric hindrance imposed by the adjacent amino group at C-3 is expected to disfavor reactions at the C-2 position. Consequently, the C-6 position is the next most likely site for functionalization. This predicted order of reactivity (C-5 >> C-6 > C-2) allows for a planned, sequential introduction of different substituents onto the pyridine core.

Carbon-Carbon Cross-Coupling Reactions

The halogen atoms on this compound serve as versatile handles for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These methods are foundational for building molecular complexity.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a robust method for forming C-C bonds. researchgate.net For this compound, a selective Suzuki-Miyaura coupling can be anticipated at the C-5 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to facilitate the transmetalation step. nih.gov

While specific experimental data for this exact substrate is not prevalent in peer-reviewed literature, the table below outlines typical conditions for the selective mono-arylation of a C-I bond in the presence of C-Br bonds on a similar aminopyridine scaffold.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C-5 This table presents hypothetical data based on typical reaction conditions for analogous substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | ~90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 85 | ~80 |

Further coupling at the C-6 bromine would necessitate more forcing conditions, such as higher temperatures or the use of more active catalysts, after the initial C-5 functionalization is complete. nih.gov

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The higher reactivity of the C-I bond ensures that the initial coupling will occur selectively at the C-5 position of the title compound.

The resulting 5-alkynyl-2,6-dibromo-3-aminopyridine is a valuable intermediate, as the alkyne moiety can participate in further synthetic transformations, such as cycloadditions or reductions.

Table 2: Representative Conditions for Selective Sonogashira Coupling at C-5 This table presents hypothetical data based on typical reaction conditions for analogous substrates, such as 2-amino-3-bromopyridines. scirp.org

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~92 |

| 2 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~95 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | THF | 65 | ~88 |

Stille Coupling and Other Metal-Mediated C-C Bond Formations

The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki and Sonogashira reactions, the Stille coupling on this compound would proceed with high selectivity at the C-5 iodo position.

This reaction is particularly useful for introducing vinyl, aryl, and heteroaryl groups. The general mechanism involves oxidative addition, transmetalation from the organostannane, and reductive elimination. libretexts.org

Table 3: Representative Conditions for Selective Stille Coupling at C-5 This table presents hypothetical data based on typical reaction conditions for analogous substrates.

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4) | Toluene | 110 | ~85 |

| 2 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (5) | DMF | 100 | ~80 |

| 3 | Tributyl(phenyl)stannane | Pd(dba)₂ (3) | THF | 90 | ~78 |

Carbon-Nitrogen Bond Forming Reactions

The presence of an amino group and multiple reactive halogen sites on the pyridine ring of this compound allows for diverse carbon-nitrogen bond-forming reactions. These transformations are crucial for constructing more complex molecular architectures, particularly those with applications in medicinal chemistry and material science.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful method for forming C-N bonds. rsc.org This strategy is particularly effective for the amination of aryl halides, including the halogenated pyridine system of this compound. The reactivity of the halogens in this substrate is expected to follow the order I > Br > Cl, making the iodine at the C5 position the most likely site for initial coupling, followed by the bromines at C2 and C6.

Research on 2,6-dihalopyridines has demonstrated that palladium-catalyzed amination with various polyamines is a robust method for synthesizing nitrogen-containing macrocycles. acs.org By applying this methodology, this compound can be reacted with polyamines in the presence of a palladium catalyst, such as Pd(dba)₂ with a BINAP ligand, and a base like sodium tert-butoxide. acs.org This approach allows for the stepwise or simultaneous N,N-dihetarylation of polyamines, leading to the formation of complex macrocyclic structures where nitrogen atoms are directly bonded to the pyridine ring. acs.org The choice of halogen on the pyridine and the nature of the polyamine can strongly influence the yields of both linear and cyclic products. acs.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dihalopyridines

| Catalyst System | Base | Solvent | Temperature | Application | Reference |

|---|---|---|---|---|---|

| Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Boiling | Synthesis of macrocycles from 2,6-dibromopyridine (B144722) and polyamines. | acs.org |

| Pd(I) dimer / Biaryl phosphine (B1218219) ligand | KOtBu or NaOtBu | 1,4-dioxane | 80-100°C | General amination of aryl bromides. | google.com |

Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for C-N bond formation, particularly on electron-deficient rings like pyridine. youtube.comnih.gov The halogen atoms on the this compound, especially those at the C2 and C6 positions, are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.

In SNAr reactions, a strong nucleophile, often an amine, attacks the carbon atom bearing a leaving group (in this case, a halogen). youtube.com This reaction typically requires heating and results in the displacement of the halide. youtube.com The reactivity of halopyridines in SNAr is generally lower than that of acid chlorides because the initial nucleophilic attack transiently disrupts the aromaticity of the pyridine ring. youtube.com The stability of the intermediate Meisenheimer complex plays a key role in the reaction pathway. nih.gov For pyridines, nucleophilic attack is favored at the C2 and C4 (para) positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable resonance contributor. organic-chemistry.org Consequently, the bromine atoms at C2 and C6 of the target molecule are prime sites for SNAr with nitrogen nucleophiles like primary or secondary amines.

Formation of Imidazo- and Triazolopyridine Systems

The 3-aminopyridine (B143674) moiety of this compound is a key precursor for the synthesis of fused heterocyclic systems such as imidazopyridines and triazolopyridines. These scaffolds are prevalent in many biologically active molecules.

One established method is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which can be used to construct imidazo[1,2-a]pyridine (B132010) cores. acs.org This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide. It is plausible that this compound could serve as the aminopyridine component in such a reaction, leading to highly substituted imidazopyridine derivatives. Furthermore, microwave-assisted, one-pot cyclization/Suzuki coupling approaches have been developed for the rapid synthesis of 2,6-disubstituted-3-amino-imidazopyridines from 2-aminopyridine-5-boronic acid pinacol (B44631) esters. nih.gov This highlights the utility of functionalized aminopyridines in building diverse compound libraries. Iodine-mediated one-pot methods have also been reported for the synthesis of imidazo[1,5-a]pyridines from 2-aminomethylpyridines and benzaldehydes, further illustrating the versatility of aminopyridine precursors in forming fused systems. deepdyve.com

Oxidation and Reduction Pathways of the Pyridine Core

The reactivity of the this compound core can be further explored through oxidation and reduction reactions, which can modify the pyridine ring itself or the attached functional groups.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. youtube.com Pyridine-N-oxides exhibit altered reactivity compared to the parent pyridine. youtube.comnih.gov For instance, they can facilitate nucleophilic substitution at the C2 and C4 positions and can be used to introduce functionality that is otherwise difficult to achieve. acs.orgyoutube.comnih.gov In some cases, the formation of an N-oxide can activate the meta position for nucleophilic substitution, as demonstrated in the direct fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide. rsc.org The amino group on the ring can also be subject to oxidation. For example, copper-catalyzed aerobic oxidative dehydrogenation can convert primary amines to nitriles, a transformation that could potentially be applied to the amino group at C3. nih.gov

Reduction: The pyridine ring and its halogen substituents can undergo various reduction reactions. Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel with H₂ gas, is a common method to reduce the pyridine ring to a piperidine. youtube.comyoutube.comyoutube.com However, the reaction conditions can be controlled to achieve partial hydrogenation or selective dehalogenation. Hydrodehalogenation, the replacement of a halogen atom with hydrogen, is a powerful reduction method. This can be achieved using various catalytic systems, including palladium complexes with specific phosphine ligands, which can remove chloro- and other halo-substituents under mild conditions using ethanol (B145695) as a hydride source. rsc.org A patent describes a method for the dehalogenation of various halogenated pyridines using a supported transition metal catalyst (like Pd, Pt, or Rh) with an alcohol as the hydrogen source in water. google.com This process, which can remove F, Cl, Br, or I, could be applied to selectively or fully dehalogenate this compound.

Utilization as a Building Block for Complex Heterocyclic Architectures

With its array of functional groups, this compound is an exemplary heterocyclic building block. researchgate.net Halogenated heterocycles are fundamental starting materials in medicinal chemistry and organic synthesis, providing handles for cross-coupling reactions and other transformations to build molecular complexity. nih.gov

The differential reactivity of the iodine and bromine atoms allows for sequential, site-selective modifications. For example, a Suzuki or Sonogashira coupling could first be performed at the more reactive C-I bond, followed by a different coupling reaction at one or both of the C-Br bonds. The amino group can be used as a handle for forming amides, sulfonamides, or for constructing fused ring systems as discussed previously. acs.orgnih.gov This strategic, multi-faceted reactivity makes it a valuable precursor for creating libraries of complex, drug-like molecules and advanced materials.

Precursor for Advanced Pyridine-Based Ligands

The structural framework of this compound is well-suited for the synthesis of advanced pyridine-based ligands used in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring itself is a coordination site, and further donor atoms can be introduced through derivatization.

As established in the Buchwald-Hartwig section, reaction with polyamines can lead to the formation of macrocyclic ligands where the pyridine unit is incorporated into a larger ring structure. acs.org These N-aryl-linked macrocycles can act as sophisticated chelating agents for various metal ions. Furthermore, the halogen atoms can be replaced with phosphine groups via cross-coupling reactions, or with other donor-functionalized groups, to create bidentate or tridentate ligands. The synthesis of biaryl phosphine ligands, which are crucial in modern catalysis, often starts from halogenated aromatic precursors. google.com By applying similar synthetic strategies, this compound can be transformed into novel ligands with unique steric and electronic properties, tailored for specific catalytic applications.

Scarcity of Research on Annulation and Cyclization Reactions of this compound for Fused Systems

A comprehensive review of available scientific literature reveals a significant gap in the documented reactivity of this compound concerning its use in annulation and cyclization strategies for the synthesis of fused heterocyclic systems. Despite the potential of this highly functionalized pyridine derivative as a versatile building block in organic synthesis, specific research detailing its application in the construction of polycyclic aromatic or heteroaromatic frameworks is not publicly available.

The strategic placement of three distinct halogen atoms (two bromine and one iodine) at the 2, 5, and 6 positions, along with an amino group at the 3-position, theoretically offers a rich platform for a variety of chemical transformations. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) under various catalytic conditions, such as those employing palladium or copper catalysts, would be expected to allow for selective and sequential functionalization. This could, in principle, enable the construction of fused rings through intramolecular or intermolecular cyclization pathways.

For instance, the amino group could serve as a nucleophile in intramolecular reactions with a suitably introduced side chain at one of the halogenated positions. Alternatively, the halogens could participate in cross-coupling reactions to introduce moieties that could subsequently undergo cyclization. However, a thorough search of scholarly databases and chemical literature did not yield any published studies that have explored these potential synthetic routes originating from this compound.

Consequently, there are no established protocols, reaction conditions, or detailed research findings to report for the annulation and cyclization strategies involving this specific compound. The absence of such data precludes the creation of data tables and a detailed discussion on the synthesis of fused systems derived from this compound. Further research is required to explore and document the synthetic utility of this compound in the construction of novel fused heterocyclic architectures.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of 2,6-Dibromo-5-iodopyridin-3-amine, offering detailed insights into its molecular framework.

Proton (¹H) and Carbon (¹³C) NMR are fundamental in determining the substitution pattern on the pyridine (B92270) ring. The ¹H NMR spectrum of this compound is characterized by a singlet signal for the aromatic proton at the C4 position. The chemical shift of this proton is influenced by the surrounding halogen and amine substituents. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the pyridine ring, with their chemical shifts being indicative of the electronic environment created by the bromo, iodo, and amino groups.

A related compound, 2,6-dibromo-5-fluoropyridin-3-amine (B1390821), shows a proton signal at δ 7.66 ppm and carbon signals at δ 147.1, 142.9, 139.6, 122.9, and 110.2 ppm. While not the exact target compound, this data illustrates the type of information gleaned from such analyses. For 2,6-dibromo-N,N-bis(trimethylsilyl)pyridin-3-amine, the C4 proton appears at δ 7.78 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Halogenated Pyridin-3-amines

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shifts (ppm) |

| 2,6-dibromo-5-fluoropyridin-3-amine | CDCl₃ | 7.66 (s, 1H) | 147.1, 142.9, 139.6, 122.9, 110.2 |

| 2,6-dibromo-N,N-bis(trimethylsilyl)pyridin-3-amine | - | 7.78 (s, 1H) | - |

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. In the case of this compound, which has an isolated aromatic proton, a COSY spectrum would be simple but would confirm the absence of coupling to other protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would link the C4-H signal to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC would show correlations from the C4 proton to the surrounding carbons (C2, C3, C5, and C6), and from the amine protons to C2, C3, and C4, thereby confirming the substitution pattern.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to separate the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. While specific applications of DOSY to this compound are not detailed in the provided search results, it is a valuable tool for analyzing reaction mixtures to identify the target compound alongside any starting materials, intermediates, or byproducts without the need for physical separation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the precise molecular weight of this compound. This allows for the calculation of its elemental formula with high accuracy. The isotopic pattern observed in the mass spectrum is also characteristic, showing the presence of two bromine atoms (with their ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) and one iodine atom. For example, the HRMS-ESI of the related 2,6-dibromo-5-fluoropyridin-3-amine gave a measured m/z of 268.8754, which corresponds to the calculated value of 268.8759 for [M+H]⁺ (C₅H₃Br₂FN₂).

Mass spectrometry is also instrumental in identifying byproducts and intermediates formed during the synthesis of this compound. By analyzing the mass-to-charge ratios of ions in a reaction mixture, potential side-products or unreacted starting materials can be detected. This information is critical for optimizing reaction conditions and purification procedures.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within a molecule. For this compound, both Infrared (IR) and Raman spectroscopy offer complementary information for a comprehensive vibrational analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by absorption bands indicative of its primary amine and substituted aromatic pyridine ring structure.

Primary amines typically exhibit two N-H stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com These correspond to the symmetric and asymmetric stretching modes of the -NH₂ group. The intensity of these bands can be significant in aromatic amines. wpmucdn.com Additionally, an NH₂ scissoring (bending) vibration is expected, though its intensity can vary and it may overlap with other peaks. wpmucdn.com

The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the region above 3000 cm⁻¹. The C-C and C-N stretching vibrations within the pyridine ring give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ fingerprint region. The presence of heavy halogen substituents (bromine and iodine) will influence the positions of these and other skeletal vibrations. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.

A detailed interpretation of the IR spectrum, often supported by computational calculations like Density Functional Theory (DFT), allows for the assignment of these vibrational modes. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3200 - 3500 |

| Primary Amine (-NH₂) | Scissoring (Bending) | ~1600 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Halogen Bonds | C-Br Stretch | <700 |

| Halogen Bonds | C-I Stretch | <600 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as an essential complement to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the pyridine ring and the C-Br and C-I stretching vibrations are expected to produce strong signals in the Raman spectrum. Studies on structurally similar molecules, such as 2-amino-5-iodopyridine, have utilized both Fourier Transform IR and Fourier Transform Raman spectroscopy to achieve a complete vibrational assignment. nih.gov By combining experimental data with theoretical calculations, a detailed understanding of the fundamental vibrational modes can be achieved. nih.gov The theoretical spectrograms constructed from these calculations show good agreement with experimental findings, aiding in the precise assignment of each vibrational frequency. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy ones (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted pyridine ring. The presence of the amine group (-NH₂) as an auxochrome and the halogen atoms (Br, I) will influence the position and intensity of these absorption bands. The lone pair of electrons on the amino nitrogen can interact with the π-system of the pyridine ring, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. The heavy halogen atoms can also perturb the electronic structure. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic spectra and analyze the molecular orbitals involved in the electronic transitions. najah.edu

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction analysis of this compound would reveal its exact molecular conformation in the solid state. For related substituted pyridine and aniline (B41778) structures, the planarity of the aromatic ring is a key feature, although minor deviations can occur. najah.eduresearchgate.net

Crucially, this technique elucidates the network of non-covalent intermolecular interactions that stabilize the crystal structure. researchgate.net For this molecule, several types of interactions are anticipated:

Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor. It can form intermolecular hydrogen bonds of the N-H···N type, linking the amino group of one molecule to the pyridine nitrogen of an adjacent molecule. researchgate.net This is a common and strong interaction in crystal structures of amino-pyridines. mdpi.com

Halogen Bonding: The bromine and iodine atoms on the pyridine ring can act as electrophilic regions (halogen bond donors) and interact with nucleophilic sites on neighboring molecules. researchgate.net Interactions such as C-I···N, C-Br···N, or even halogen-halogen contacts like I···I and Br···Br are possible and play a significant role in crystal engineering. researchgate.netmdpi.com

π-Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. mdpi.com

The interplay of these hydrogen bonds, halogen bonds, and other van der Waals forces dictates the final crystal packing arrangement. najah.eduresearchgate.net

Confirmation of Regioselectivity and Stereochemistry

X-ray crystallography provides unequivocal proof of the molecule's constitution, confirming the specific placement of the substituents on the pyridine ring. For this compound, the analysis would verify the regiochemistry—that is, the bromine atoms are at positions 2 and 6, the iodine atom is at position 5, and the amine group is at position 3. This is particularly important in syntheses where multiple isomers could potentially form. For instance, the synthesis of 3-Amino-5-bromo-2-iodopyridine from 3-amino-5-bromopyridine (B85033) and N-iodosuccinimide was confirmed to yield substitution at the 2-position specifically through an X-ray study. researchgate.net As the molecule is achiral, there are no stereochemical centers to be determined.

Computational and Theoretical Investigations of 2,6 Dibromo 5 Iodopyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 2,6-dibromo-5-iodopyridin-3-amine, DFT calculations would be employed to find the geometry that corresponds to the minimum energy on the potential energy surface. This involves calculating the forces on each atom and adjusting their positions until these forces are negligible.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å/°) |

| C2-Br Bond Length | ~1.88 |

| C6-Br Bond Length | ~1.88 |

| C5-I Bond Length | ~2.09 |

| C3-N Bond Length | ~1.39 |

| C2-N1-C6 Angle | ~117.5 |

| H-N-H Angle | ~115.0 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. For this compound, the presence of electron-withdrawing halogens and an electron-donating amino group would have competing effects on the HOMO and LUMO energy levels. DFT calculations would precisely quantify these energies and map the spatial distribution of the HOMO and LUMO across the molecule. This would reveal which atoms are the primary sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are for illustrative purposes and would be determined through DFT calculations.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.

For this compound, the ESP surface would be invaluable for predicting reactivity. The nitrogen of the amino group and the pyridine (B92270) ring nitrogen would likely be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms bonded to the electronegative halogens would exhibit a more positive potential, marking them as potential sites for nucleophilic attack. The iodine atom, due to the phenomenon of a "sigma-hole," might also present a region of positive potential, making it a potential halogen bond donor.

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry can model dynamic processes, such as chemical reactions, providing detailed insights into reaction pathways and selectivity.

The presence of multiple reactive sites on this compound (the amino group, the pyridine nitrogen, and the three halogenated carbon atoms) makes predicting the outcome of functionalization reactions challenging. Computational modeling can predict the regioselectivity (which position on the ring reacts) and chemoselectivity (which functional group reacts) of various reactions.

By calculating the activation energies for different possible reaction pathways, chemists can determine the most likely product. For example, in a nucleophilic aromatic substitution reaction, calculations could determine whether the nucleophile is more likely to displace one of the bromine atoms or the iodine atom. Similarly, for electrophilic reactions, it could be predicted whether the electrophile will attack the amino group or the pyridine nitrogen.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state.

For a given functionalization reaction of this compound, computational methods can be used to locate the transition state structure and calculate its energy. This information is critical for understanding the reaction mechanism in detail. For instance, in a Suzuki coupling reaction, which is commonly used to form carbon-carbon bonds with halogenated pyridines, transition state analysis could elucidate the mechanism of oxidative addition and reductive elimination steps involving a palladium catalyst. This level of detail is often inaccessible through experimental methods alone.

Bond Dissociation Energy (BDE) and Thermal Stability Investigations

No studies detailing the bond dissociation energies for the various covalent bonds within this compound were found. BDE is a critical parameter for predicting the thermal stability of a molecule, as it quantifies the energy required to break a specific bond homolytically. Such data would provide insights into the compound's reactivity and potential decomposition pathways under thermal stress. Typically, this would involve calculating the energy of the C-Br, C-I, N-H, and C-N bonds. Without these values, a quantitative assessment of its thermal stability remains speculative.

Advanced Computational Techniques

A search for AIM and NBO analyses of this compound yielded no specific results. AIM analysis would have been instrumental in defining the nature of the chemical bonds—covalent, ionic, or mixed—by examining the topology of the electron density. NBO analysis would have provided a detailed picture of the electronic structure, including the hybridization of atomic orbitals, charge distribution, and the stabilizing effects of hyperconjugative interactions between donor and acceptor orbitals. For instance, an NBO analysis could quantify the electron delocalization from the lone pairs of the nitrogen and halogen atoms into the pyridine ring's antibonding orbitals, offering insights into the compound's electronic properties.

There is no available research applying SAPT to understand the non-covalent interactions of this compound. SAPT is a powerful method for decomposing the total interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. Such an analysis would be crucial for understanding how this molecule interacts with itself (in a crystal lattice) or with other molecules, which is fundamental for predicting its physical properties and its behavior in a biological or materials context.

Future Research Directions and Advanced Applications in Synthetic Chemistry

Development of Novel and Sustainable Synthetic Pathways for Polyhalogenated Pyridinamines

The synthesis of polyhalogenated pyridinamines, including the title compound, is an area of active research, with a growing emphasis on environmentally benign methods. Traditional syntheses often require harsh conditions and produce significant waste. ijssst.info Future research is focused on developing "green" synthetic routes that are more efficient and sustainable.

Key areas of development include:

Catalyst-Free Reactions: Exploring base-promoted aminations in aqueous media to avoid the use of expensive and potentially toxic heavy metals like palladium. nih.gov

Solvent-Free Conditions: The use of mechanical grinding and other solvent-free techniques is being investigated to reduce the environmental impact of these syntheses. acs.org

These efforts aim to make the production of polyhalogenated pyridinamines more cost-effective and environmentally friendly, thereby increasing their accessibility for various applications.

Exploration of New Reactivities and Selective Transformations

The differential reactivity of the C-I and C-Br bonds in 2,6-Dibromo-5-iodopyridin-3-amine is the cornerstone of its utility as a synthetic building block. The C-I bond is generally more reactive than the C-Br bonds in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization.

Future explorations in this area will likely focus on:

Orthogonal Coupling Reactions: Developing a wider array of selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig) where the iodo- and bromo- positions can be functionalized independently with high precision. mdpi.comsoton.ac.uk

Novel Bond Formations: Investigating new types of bond-forming reactions beyond carbon-carbon and carbon-nitrogen coupling, such as C-P, C-S, and C-O bond formations, to further diversify the molecular structures that can be accessed from this scaffold. colostate.edu

Pyridyne Intermediates: The generation of pyridyne intermediates from polyhalogenated pyridines offers a unique pathway for difunctionalization, enabling the introduction of two adjacent substituents. rsc.org

The table below illustrates the potential for selective functionalization based on established reactivity patterns for similar polyhalogenated pyridines.

| Reaction Type | Position Reacted | Catalyst/Reagents | Potential Product |

| Sonogashira Coupling | C-I | Pd(PPh₃)₄, CuI | 2,6-Dibromo-5-(alkynyl)pyridin-3-amine |

| Suzuki Coupling | C-I | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2,6-dibromopyridin-3-amine |

| Buchwald-Hartwig Amination | C-Br | Pd catalyst, ligand | 2-Amino-6-bromo-5-iodopyridin-3-amine derivative |

This table is interactive. You can sort and filter the data to explore the different reaction possibilities.

Advanced Catalyst Design for Functionalization of this compound

The success of selective transformations hinges on the design of highly efficient and selective catalysts. For polyhalogenated pyridines, palladium-based catalysts are predominant, but future research is aimed at creating more advanced catalytic systems.

Key directions in catalyst design include:

Ligand Development: The synthesis of new phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) has been shown to improve the efficiency and selectivity of cross-coupling reactions on challenging substrates like 3-halo-2-aminopyridines. nih.gov

Copper Catalysis: Copper-catalyzed C-N cross-coupling reactions are emerging as a cost-effective and practical alternative to palladium-based systems for the selective amination of compounds like 2,6-dibromopyridine (B144722). researchgate.netresearchgate.net

Electrochemical Methods: Electrosynthesis offers a sustainable and catalyst-free approach for reactions like bromination, providing high regioselectivity under mild conditions. acs.org

Photocatalysis: The use of light to drive chemical reactions, such as the functionalization of pyridines via pyridinyl radicals, opens up new avenues for reactivity that are distinct from traditional methods. nih.gov

Researchers are also investigating how catalyst design can be improved by understanding reaction mechanisms at a molecular level, potentially leading to catalysts that can operate more effectively at lower temperatures. youtube.com

Integration into Complex Multistep Organic Syntheses

The true value of a building block like this compound is demonstrated by its successful integration into the synthesis of complex, high-value molecules. Its trifunctional nature allows it to serve as a central scaffold from which multiple points of diversity can be introduced.

Future applications in this domain will likely see the compound used in:

Pharmaceutical Development: As a key intermediate for the synthesis of novel drug candidates. The pyridine (B92270) core is a common motif in many biologically active molecules. researchgate.net

Agrochemicals: In the development of new pesticides and herbicides.

Materials Science: For the creation of novel organic materials with specific electronic or photophysical properties, such as ligands for organometallic complexes. georgiasouthern.edu

The ability to perform sequential, selective functionalization makes this compound particularly valuable for creating libraries of related compounds for high-throughput screening in drug discovery.

Theoretical Insights Guiding Experimental Design in Polyhalogenated Pyridine Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound.

Theoretical studies can provide valuable insights into:

Reaction Mechanisms: Elucidating the step-by-step pathway of a reaction, including the structures of transition states and intermediates.

Regioselectivity: Explaining why a reaction occurs at one position over another by calculating the energies of different reaction pathways. For example, computational studies have been used to understand the selectivity of halogenation reactions on pyridines. chemrxiv.org

Catalyst-Substrate Interactions: Modeling how a catalyst and substrate interact can aid in the design of more effective and selective catalysts.

Molecular Properties: Predicting the electronic and structural properties of novel compounds before they are synthesized. mdpi.com

By providing a deeper understanding of the factors that control reactivity, theoretical insights can guide experimental chemists in designing more efficient and selective syntheses, ultimately accelerating the discovery of new applications for polyhalogenated pyridines.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dibromo-5-iodopyridin-3-amine?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group modification. A plausible route includes:

Bromination/Iodination : Start with a pyridine precursor (e.g., 3-aminopyridine) and perform regioselective bromination at the 2,6-positions using reagents like PBr₃ or Br₂ in a controlled environment. Subsequent iodination at the 5-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or KI/NaIO₄ under acidic conditions .

Amine Protection/Deprotection : Protect the amine group during halogenation to prevent side reactions. For example, use acetyl chloride for acetylation, followed by deprotection using aqueous NH₃ or HCl .

Catalytic Hydrogenation : If nitro intermediates are involved, reduce them using Pd/C or Raney Ni in methanol or ethanol under H₂ pressure .

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS.

- Optimize stoichiometry to avoid over-halogenation.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

Validation : Cross-reference data with computational predictions (e.g., DFT for NMR shifts) .

Q. How can researchers purify this compound effectively?

Methodological Answer :

- Recrystallization : Use a solvent pair like dichloromethane/hexane or ethanol/water. Slow cooling enhances crystal purity .

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 → 1:1). Monitor fractions via UV-Vis at 254 nm.

- Sublimation : For high-purity solid isolation, use vacuum sublimation at 80–100°C under reduced pressure.

Critical Note : Halogenated pyridines are light-sensitive; use amber glassware and inert atmospheres.

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity studies?

Methodological Answer :

- Nucleophilic Substitution : Replace iodine/bromine with groups like -OCH₃, -CN, or -NH₂ using CuI/ligand-mediated coupling (e.g., Ullmann or Buchwald-Hartwig reactions) .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura (Pd-catalyzed) to introduce aryl/heteroaryl groups at halogenated positions .

- Functionalization of Amine : Acylate with anhydrides or perform reductive amination to explore electronic effects .

Case Study : In analogous compounds, substituting iodine with -CF₃ increased bioavailability by 40% .

Q. How can crystallographic data resolve ambiguities in the molecular structure?

Methodological Answer :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement. For twinned crystals, use the TWIN/BASF commands in SHELXL .

Validation : Check for voids and packing motifs using Mercury’s Materials Module. Compare bond lengths/angles with CSD database entries (e.g., C-Br ~1.90 Å, C-I ~2.10 Å) .

Example : SHELX refinement reduced R-factor from 0.12 to 0.05 in a related dihalopyridine structure .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer :

- Hypothesis Testing : Re-run experiments under varied conditions (e.g., solvent, temperature).

- Cross-Validation : Compare NMR data with DFT-computed shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

- Error Analysis : Quantify systematic errors (e.g., crystal decay during XRD) using Mercury’s error maps .

Case Study : Discrepancies in C-I bond lengths (2.08 vs. 2.12 Å) were resolved by confirming crystal twinning via ROTAX analysis .

Q. What computational strategies predict the reactivity of this compound?

Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic (C-I) and nucleophilic (C-Br) sites. Use Gaussian 16 with LANL2DZ basis set for halogen atoms .

- Molecular Dynamics (MD) : Simulate solvation effects in methanol/water to predict hydrolysis pathways.

- Docking Studies : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina.

Example : DFT predicted a 15% higher reactivity at C-5 (iodine) versus C-2 (bromine) in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.